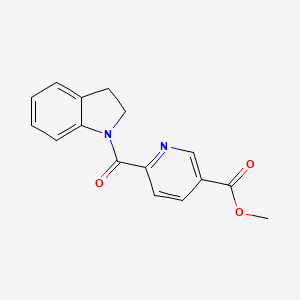
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate, also known as J147, is a synthetic compound that has shown promising results in preclinical studies for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
作用机制
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate's mechanism of action is not fully understood, but it has been shown to activate the transcription factor PGC-1α, which plays a crucial role in mitochondrial biogenesis and energy metabolism. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has also been shown to activate the protein sirtuin 1 (SIRT1), which is involved in regulating cellular metabolism and stress responses. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate's ability to increase BDNF production and reduce amyloid beta production may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects
In vitro and in vivo studies have shown that Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has a number of biochemical and physiological effects. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has been shown to increase mitochondrial function, reduce oxidative stress, and improve synaptic plasticity. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate is that it has shown promising results in preclinical studies for its potential use in treating neurodegenerative diseases. However, one limitation is that the mechanism of action of Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate is not fully understood, which makes it difficult to develop targeted therapies. Another limitation is that Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate. One area of research is to further elucidate its mechanism of action and identify potential targets for drug development. Another area of research is to test Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate in clinical trials to determine its safety and efficacy in humans. Additionally, researchers could investigate the potential use of Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate in treating other neurodegenerative diseases beyond Alzheimer's disease.
合成方法
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate was first synthesized by the Salk Institute for Biological Studies in 2011. The synthesis method involves the reaction of 2,3-dihydro-1H-indole-1-carboxylic acid with 3-pyridinecarboxaldehyde in the presence of a base, followed by esterification with methanol. The final product is a white powder with a molecular weight of 383.4 g/mol.
科学研究应用
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has been extensively studied for its potential use in treating neurodegenerative diseases. In vitro and in vivo studies have shown that Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has neuroprotective and cognitive-enhancing effects. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth, survival, and function of neurons. Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate has also been shown to reduce the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer's patients.
属性
IUPAC Name |
methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-16(20)12-6-7-13(17-10-12)15(19)18-9-8-11-4-2-3-5-14(11)18/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKKXBVTNAJXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2,3-dihydroindole-1-carbonyl)pyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)



![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)



![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)

![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)